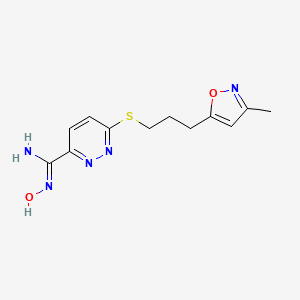
N-hydroxy-2-methyl-isonicotinamidine
Vue d'ensemble
Description
N-hydroxy-2-methyl-isonicotinamidine is a compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .
Molecular Structure Analysis
The molecular structure of N-hydroxy-2-methyl-isonicotinamidine consists of a pyridine ring with a hydroxylated methyl group attached .Physical And Chemical Properties Analysis
N-hydroxy-2-methyl-isonicotinamidine has a predicted density of 1.26±0.1 g/cm3 and a predicted boiling point of 287.6±42.0 °C .Applications De Recherche Scientifique
DNA Repair Mechanisms
One area of research has highlighted the role of compounds similar to N-hydroxy-2-methyl-isonicotinamidine in DNA repair processes. Studies have investigated the incorporation of thymidine into DNA by human lymphocytes after exposure to alkylating agents or carcinogens, suggesting a potential for facilitating DNA repair in nondividing human cell systems. The application of hydroxyurea in these studies, to suppress background DNA synthesis, underscores the importance of understanding how N-hydroxy compounds might influence DNA repair dynamics, particularly in the context of cellular response to damage (Lieberman et al., 1971).
Antiviral Applications
Research has also explored the antiviral applications of related hydroxy compounds. For instance, the study of 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine, a compound with a somewhat similar functional group, shows selective inhibition of herpes group virus replication. Such findings hint at the potential utility of N-hydroxy-2-methyl-isonicotinamidine in antiviral contexts, given its structural and functional similarities to researched hydroxy compounds (Field et al., 1983).
Cancer Research
The implications of hydroxy compounds in cancer research are significant. Studies have shown that hydroxyurea can induce acute cell death in rapidly proliferating tissues, suggesting a pathway through which N-hydroxy-2-methyl-isonicotinamidine might exhibit cytotoxic effects in cancerous cells. This leads to a better understanding of how such compounds can be used therapeutically to target rapidly dividing cancer cells (Philips et al., 1967).
Pharmacokinetics and Pharmacodynamics
Another research focus is on the pharmacokinetics and pharmacodynamics of dexmedetomidine, a compound that, like N-hydroxy-2-methyl-isonicotinamidine, acts on specific receptors to elicit biological effects. Understanding the pharmacological behavior of such compounds enhances our ability to predict how N-hydroxy-2-methyl-isonicotinamidine might behave in biological systems, including its absorption, distribution, metabolism, and excretion (Weerink et al., 2017).
Propriétés
IUPAC Name |
N'-hydroxy-2-methylpyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKVBHMGTJPGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-methyl-isonicotinamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)
![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)
![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)
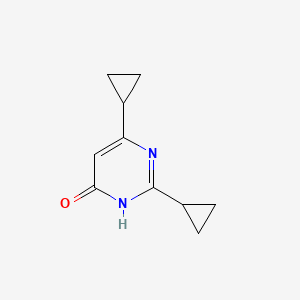
![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)
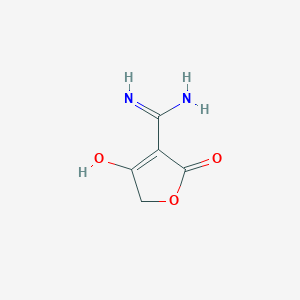
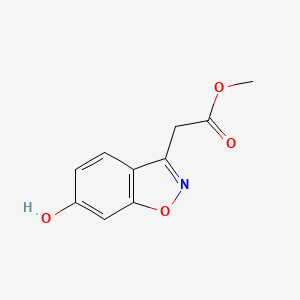
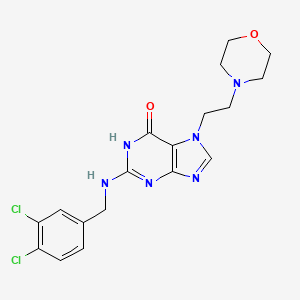
![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)

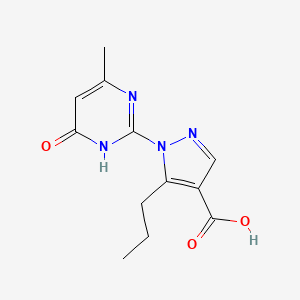
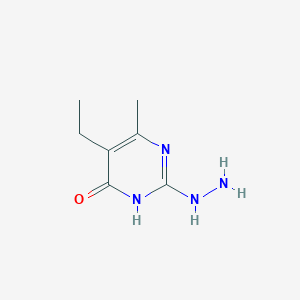
![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
